molecular formula C9H20N8O B561858 L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride CAS No. 1322625-19-3

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride

Cat. No.: B561858
CAS No.: 1322625-19-3
M. Wt: 256.31 g/mol
InChI Key: AGEDBFMDKGPUEN-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is a chemical compound known for its role as an inhibitor of inducible nitric oxide synthase (iNOS). This compound is utilized in various scientific research fields, particularly in studies related to nitric oxide synthesis and its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves multiple steps. The initial step typically includes the protection of the lysine amino group, followed by the introduction of the iminoethyl group. The tetrazole moiety is then attached to the lysine derivative. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted tetrazole derivatives .

Scientific Research Applications

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is widely used in scientific research, particularly in:

    Chemistry: As a reagent in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Inhibiting iNOS to study the role of nitric oxide in various biological processes, including inflammation and immune response.

    Medicine: Investigating potential therapeutic applications in conditions where nitric oxide plays a critical role, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

The compound exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This inhibition prevents the synthesis of nitric oxide, a molecule involved in various physiological and pathological processes. The molecular targets include the active site of iNOS, where the compound binds and blocks the enzyme’s activity. This pathway is crucial in modulating inflammatory responses and other nitric oxide-mediated effects .

Comparison with Similar Compounds

Similar Compounds

    L-N6-(1-Iminoethyl) Lysine: A closely related compound without the tetrazole moiety.

    L-N6-(1-Iminoethyl) Lysine, Monohydrochloride: Similar structure but different salt form.

    L-N6-(1-Iminoethyl) Lysine, Free Base: The non-salt form of the compound

Uniqueness

L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is unique due to the presence of the tetrazole ring, which enhances its stability and solubility compared to its analogs. This structural feature also contributes to its selective inhibition of iNOS, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

1322625-19-3

Molecular Formula

C9H20N8O

Molecular Weight

256.31 g/mol

IUPAC Name

(2S)-2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide

InChI

InChI=1S/C9H20N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h6-7,12H,2-5,10-11H2,1H3,(H2,13,14,15,16,17,18)/t6?,7-/m0/s1

InChI Key

AGEDBFMDKGPUEN-MLWJPKLSSA-N

Isomeric SMILES

CC(N)NCCCC[C@@H](C(=O)NC1=NNN=N1)N

SMILES

CC(N)NCCCCC(C(=O)NC1=NNN=N1)N

Canonical SMILES

CC(N)NCCCCC(C(=O)NC1=NNN=N1)N

Synonyms

(2S)-2-Amino-6-[(1-iminoethyl)amino]-N-(1H-tetrazol-5-yl) Hexanamide, Hydrate Dihydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.